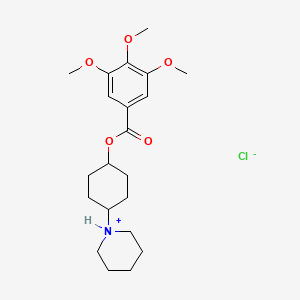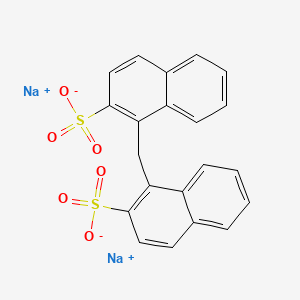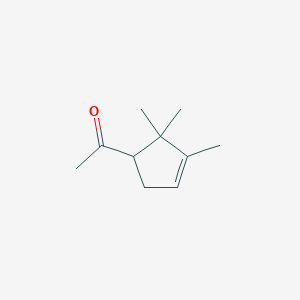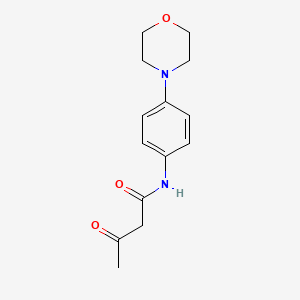
2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a hydroxy group and a methyl-substituted oxazole ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-1-phenylethanone with acetyl chloride followed by cyclodehydration in sulfuric acid can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process. Additionally, solvent selection and temperature control are crucial factors in large-scale production to ensure consistent quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to yield saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-oxo-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one, while reduction of the oxazole ring can produce 2-hydroxy-1-(4-methyl-1,3-oxazolidin-5-yl)ethan-1-one .
Scientific Research Applications
2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can influence various biological pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one: Characterized by a hydroxy group and a methyl-substituted oxazole ring.
2-Hydroxy-1-(4-ethyl-1,3-oxazol-5-yl)ethan-1-one: Similar structure but with an ethyl group instead of a methyl group.
2-Hydroxy-1-(4-phenyl-1,3-oxazol-5-yl)ethan-1-one: Contains a phenyl group, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
101708-09-2 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-hydroxy-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7NO3/c1-4-6(5(9)2-8)10-3-7-4/h3,8H,2H2,1H3 |
InChI Key |
YSRBRCWHLNBNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)












